molecular formula C7H13NO2S B8568432 Vinylpiperidino sulfone

Vinylpiperidino sulfone

Cat. No.: B8568432
M. Wt: 175.25 g/mol
InChI Key: OQMNWQODLIDJCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vinylpiperidino Sulfone is a chemical reagent of significant interest in medicinal chemistry and organic synthesis, combining a reactive vinyl sulfone group with a piperidine heterocycle. The vinyl sulfone moiety is a well-established electrophilic functional group that acts as a Michael acceptor, making it highly reactive towards nucleophiles like the thiol group of cysteine residues in proteins . This mechanism is fundamental to its application in developing covalent enzyme inhibitors, particularly for cysteine proteases, which are targets for treating various diseases, including cancer, parasitic infections, and viral diseases . The integration of the piperidine ring, a common feature in pharmaceuticals, suggests this compound may be designed to improve target binding or optimize pharmacokinetic properties . In the broader context of drug discovery, vinyl sulfone-based compounds have been investigated as potential chemotherapeutic agents. Their biological activities are diverse, including documented antitumor, anti-HIV, and antibacterial properties . Furthermore, the vinyl sulfone functional group is a versatile building block in organic synthesis. It readily participates in key transformations such as Michael additions, [3+2] cyclization reactions, and serving as a dienophile in Diels-Alder reactions . Subsequent modification of the sulfone group, for example, by reductive removal, allows for the creation of complex molecular architectures . Researchers can leverage this compound as a key intermediate for constructing more complex molecules or as a probe for biological target identification. As a specialized reagent, it holds promise for applications ranging from the synthesis of combinatorial libraries to the development of targeted covalent inhibitors. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handle with appropriate safety precautions, as vinyl sulfone compounds can be skin irritants and lacrymators .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

IUPAC Name

1-ethenylsulfonylpiperidine

InChI

InChI=1S/C7H13NO2S/c1-2-11(9,10)8-6-4-3-5-7-8/h2H,1,3-7H2

InChI Key

OQMNWQODLIDJCA-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)N1CCCCC1

Origin of Product

United States

Retrosynthetic Analysis and Strategic Disconnections for Vinylpiperidino Sulfone Architectures

Identification of Key Retrosynthetic Cleavages Involving the Vinyl Sulfone Moiety

The retrosynthetic analysis of a generic N-vinylsulfonylpiperidine structure logically commences with the disconnection of the nitrogen-sulfur bond of the sulfonamide. This primary cleavage simplifies the target molecule into two more manageable precursors: a piperidine (B6355638) derivative and a vinylsulfonyl synthon.

A primary retrosynthetic disconnection of the N-S bond in a vinylpiperidino sulfone leads to a piperidine synthon and a vinylsulfonyl chloride or a related vinylsulfonyl equivalent. This approach is synthetically viable as the forward reaction, the sulfonylation of a secondary amine, is a well-established and high-yielding transformation. The piperidine component can be a commercially available starting material or a product of a separate synthetic sequence.

Another key disconnection strategy for the vinyl sulfone moiety itself involves a retro-Michael addition. This would yield a sulfinic acid salt and an acetylene (B1199291) synthon. In the forward sense, this corresponds to the addition of a sulfinate to an alkyne, a known method for vinyl sulfone synthesis. This approach offers the flexibility of introducing diversity at the vinyl position late in the synthesis.

A further disconnection can be envisioned through a retro-Julia-Kocienski olefination. This would break the carbon-carbon double bond of the vinyl group, leading to a sulfonyl-containing precursor and a carbonyl compound. While a powerful tool for olefination, its application in the synthesis of vinyl sulfones is a more advanced strategy.

Table 1: Key Retrosynthetic Disconnections of the Vinyl Sulfone Moiety

Disconnection StrategyPrecursor 1Precursor 2Corresponding Forward Reaction
N-S Bond CleavagePiperidineVinylsulfonyl ChlorideSulfonylation
Retro-Michael AdditionSulfinic Acid SaltAcetyleneMichael Addition
Retro-Julia-Kocienski OlefinationSulfonyl speciesCarbonyl CompoundJulia-Kocienski Olefination

Disconnection Strategies for the Piperidine Ring System within this compound Frameworks

The piperidine ring, a ubiquitous feature in many natural products and pharmaceuticals, can be deconstructed in several ways. mdpi.com The choice of disconnection strategy is often dictated by the substitution pattern on the ring and the desired stereochemistry.

A common approach is the [5+1] annulation, which involves disconnecting one C-N bond and one C-C bond adjacent to the nitrogen. mdpi.com This leads to a linear amino-aldehyde or a related precursor. mdpi.com The forward reaction typically involves an intramolecular cyclization. For instance, a cobalt-catalyzed radical cyclization of linear amino-aldehydes has been shown to be effective in producing various piperidines. mdpi.com

Another powerful strategy is the double aza-Michael addition, which disconnects two C-N bonds. This retrosynthetic pathway points towards a primary amine and a divinyl ketone as precursors. kcl.ac.uk This method is atom-economical and can be used to generate N-substituted 4-piperidones, which can then be further functionalized. kcl.ac.uk

For highly substituted piperidines, disconnections that lead to convergent synthetic pathways are often preferred. This might involve breaking the ring into two or more fragments that can be synthesized independently and then coupled together. For example, a two-step three-component coupling process involving aromatic imines, conjugated alkynes, and aldehydes has been developed for the stereoselective synthesis of highly substituted piperidines. nih.govacs.org

Assessment of Convergent versus Linear Synthetic Pathways for Target Structures

Table 2: Comparison of Linear and Convergent Synthesis

FeatureLinear SynthesisConvergent Synthesis
Strategy Stepwise assembly of the molecule.Independent synthesis of fragments followed by coupling. nih.govacs.org
Overall Yield Generally lower, as it's the product of all step yields.Generally higher, determined by the longest linear sequence.
Efficiency Can be time-consuming for complex targets.More efficient due to parallel synthesis of intermediates.
Flexibility Less flexible for analog synthesis.More flexible for creating a library of analogs by varying the fragments.

Design of Precursors and Intermediates for Complex this compound Synthesis

The design of precursors and intermediates is guided by the chosen retrosynthetic strategy.

For a convergent approach, the key intermediates would be a functionalized piperidine and a vinyl sulfone precursor. The piperidine intermediate could be synthesized through various methods, such as the anodic oxidation of N-methoxycarbonylpiperidines to introduce substituents at specific positions. jst.go.jp The vinyl sulfone precursor could be a vinylsulfonyl chloride or a sulfinic acid salt, which are often commercially available or can be prepared from simple starting materials.

In a linear synthesis, the initial precursor would be a simple, often acyclic, molecule that is elaborated step-by-step. For instance, a linear amino alcohol could be a precursor, which is then cyclized to form the piperidine ring, followed by the introduction of the vinyl sulfone group. organic-chemistry.org Tandem reactions, such as hydroformylation-hemiaminal formation, can be employed to construct functionalized piperidines from readily available starting materials like allylglycine. acs.org

The choice of protecting groups is also a critical aspect of precursor design, especially when dealing with multiple reactive functional groups. For example, the nitrogen of the piperidine ring might need to be protected during the synthesis of the vinyl sulfone moiety to prevent side reactions.

Table 3: Examples of Precursors for this compound Synthesis

Target MoietyPrecursor TypeSpecific ExampleSynthetic Utility
Piperidine RingDihaloalkane1,5-DichloropentaneCyclization with a primary amine. organic-chemistry.org
Piperidine RingAmino Alcohol5-Amino-1-pentanolCyclization via activation of the hydroxyl group. organic-chemistry.org
Piperidine RingN-Substituted-4-piperidoneN-Benzyl-4-piperidonePrecursor for further functionalization. google.com
Vinyl SulfoneSulfonyl HalideVinylsulfonyl ChlorideReaction with piperidine.
Vinyl SulfoneSulfinic Acid SaltSodium VinylsulfinateMichael addition to an activated alkyne.

Advanced Synthetic Methodologies for Vinylpiperidino Sulfone Frameworks

Construction of the Vinyl Sulfone Moiety within Piperidine (B6355638) Derivatives

This approach focuses on introducing the vinyl sulfone group onto a piperidine scaffold. The synthesis of vinyl sulfones, in general, has seen significant advancements, with numerous methods applicable to piperidine-containing olefins and alkynes. rsc.orgrsc.org These methods often leverage transition-metal catalysis or metal-free conditions to achieve high efficiency and selectivity. rsc.org

Direct Sulfonylation Approaches to Olefins and Alkynes Precursors

Direct sulfonylation involves the addition of a sulfonyl group across a carbon-carbon double or triple bond. This is a highly atom-economical approach for creating the C(sp²)–S bond characteristic of vinyl sulfones. rsc.org

Recent developments have focused on the halosulfonylation of alkynes, which provides β-halovinyl sulfones, versatile intermediates for further functionalization. rsc.orgscispace.com Various catalytic systems, including those based on iron and copper, have been employed. For instance, an iron(II) catalyst can react with a sulfonyl chloride to generate a sulfonyl radical, which then adds to an alkyne. The resulting vinyl radical is trapped by an in-situ generated iron(III) chloride to yield an (E)-β-chlorovinyl sulfone with high stereoselectivity. rsc.org Similarly, copper-catalyzed methods using sodium sulfinates and a halogen source like KBr can produce (E)-β-bromovinyl sulfones. rsc.org

For olefins, such as piperidine derivatives with a vinyl group, direct C-H sulfonylation is a powerful strategy. researchgate.net Visible-light photocatalysis has emerged as a green and efficient method. One such system uses a nano Cu₂O/TiO₂ photocatalyst to mediate the reaction between an alkene and a sulfonyl chloride at room temperature, offering an environmentally friendly alternative to traditional metal-catalyzed processes. bohrium.com Nickel-catalyzed direct sulfonylation of unactivated alkenes with sulfonyl chlorides has also been developed, showing broad functional group compatibility. organic-chemistry.org

Table 1: Direct Sulfonylation of Olefin and Alkyne Precursors
Precursor TypeSulfonyl SourceCatalyst/ReagentKey FeaturesReference
AlkynesSulfonyl ChloridesIron(II) catalystGenerates (E)-β-chlorovinyl sulfones with high stereoselectivity. rsc.org
AlkynesSodium Sulfinates / KBrCopper catalystProduces (E)-β-bromovinyl sulfones. rsc.org
Olefins (Styrenes)Sulfonyl ChloridesNano Cu₂O/TiO₂ (Photocatalyst)Visible-light mediated, proceeds at room temperature under air. bohrium.com
Olefins (Unactivated)Sulfonyl ChloridesNickel catalyst / 1,10-phenanthroline-5,6-dioneEffective for various substituted alkenes with good functional group tolerance. organic-chemistry.org
AlkynesArylsulfinic AcidsCopper catalystDirect sulfonylation tolerant of electron-donating or withdrawing groups. rsc.org

Decarboxylative Sulfonylation Strategies Utilizing α,β-Unsaturated Carboxylic Acid Derivatives

Decarboxylative sulfonylation provides an alternative route to vinyl sulfones from readily available α,β-unsaturated carboxylic acids. rsc.org This method involves the removal of a carboxyl group and its replacement with a sulfonyl group.

Copper-catalyzed decarboxylative coupling of α,β-unsaturated acids with sodium aryl sulfinates has been shown to be an effective method. nih.govscispace.com These reactions often employ an oxidant, such as tert-butyl hydroperoxide (TBHP), and a ligand like 1,10-phenanthroline, and they typically furnish the (E)-isomer of the vinyl sulfone exclusively. nih.govscispace.comscispace.com This strategy proceeds via a radical process and demonstrates good functional group tolerance. organic-chemistry.org

Metal-free versions of this reaction have also been developed. One approach uses (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) as the oxidant to mediate the reaction between β-aryl-α,β-unsaturated carboxylic acids and sodium sulfinates, yielding (E)-vinyl sulfones efficiently. nih.gov More recently, a green and sustainable mechanochemical-assisted method has been reported, which uses potassium iodide as an activator under water-assisted grinding conditions, avoiding the need for metal catalysts, oxidants, and solvents. rsc.org

Table 2: Decarboxylative Sulfonylation Strategies
PrecursorSulfonyl SourceCatalyst/ReagentConditionsKey FeaturesReference
α,β-Unsaturated AcidsSodium Aryl SulfinatesCu(ClO₄)₂·6H₂O / 1,10-phenanthrolineTBHP as oxidantExclusively produces (E)-isomers. nih.govscispace.com
β-Aryl-α,β-unsaturated Carboxylic AcidsSodium SulfinatesPhI(OAc)₂ (metal-free)-Highly efficient metal-free protocol. nih.gov
α,β-Unsaturated Carboxylic AcidsSodium SulfinatesPotassium Iodide (metal-free)Mechanochemical (water-assisted grinding)Green, solvent-free, oxidant-free method. rsc.org
Cinnamic AcidsArylsulfonyl HydrazidesNone (metal-free)-Regio- and stereoselective synthesis of (E)-vinyl sulfones. organic-chemistry.org

Electrochemical and Metal-Catalyzed Sulfonylation Methods

Electrochemical synthesis offers a green and mild alternative for generating vinyl sulfones, often avoiding harsh reagents and proceeding under ambient conditions. acs.orgthieme-connect.com An electrochemical sulfonylation of styrenes, for instance, can be achieved using sodium arylsulfinates as the sulfonylating agent with a catalytic amount of potassium iodide (KI) as a redox mediator. thieme-connect.comthieme-connect.com This method is tolerant of a wide variety of functional groups on both the styrene (B11656) and the sodium arylsulfinate. thieme-connect.com Another electrochemical approach allows for the transformation of alkenes and sulfonyl hydrazides into vinyl sulfones in water, representing a transition metal- and oxidant-free protocol. rsc.org

Metal-catalyzed sulfonylation reactions remain a cornerstone of vinyl sulfone synthesis. Gold-catalyzed sulfonylation of aryl iodides with various sodium sulfinates has been developed, offering a complementary approach to traditional copper or palladium catalysis, particularly for substrates with electron-donating groups. acs.org Copper catalysis is widely used for the direct sulfonylation of alkynes with arylsulfinic acids and for the aerobic oxidative coupling of sulfonyl hydrazides with alkenes. rsc.org

Table 3: Electrochemical and Metal-Catalyzed Sulfonylation
Method TypePrecursorSulfonyl SourceCatalyst/MediatorKey FeaturesReference
ElectrochemicalStyrenesSodium ArylsulfinatesKI (catalytic)Mild conditions, wide substrate scope. thieme-connect.comthieme-connect.com
ElectrochemicalAlkenesSulfonyl HydrazidesTetrabutylammonium iodide (catalytic)Performed in water; metal- and oxidant-free. rsc.org
ElectrochemicalOlefinsSodium SulfinatesGraphite electrodesSynthesizes vinyl, alkyl, and allyl sulfones at room temperature. acs.org
Metal-CatalyzedAryl IodidesSodium Sulfinates (CF₃, CHF₂, CH₃, etc.)Gold(I)/Gold(III)Efficient for aryl sulfones with electron-donating groups. acs.org
Metal-CatalyzedAlkynesArylsulfinic AcidsCopper(II)Proceeds via a single electron transfer (SET) process to form a sulfonyl radical. rsc.org

Elimination-Based Syntheses from Halosulfones and Related Precursors

The synthesis of vinyl sulfones through the β-elimination of halosulfones is a classical and reliable method. nih.govrsc.orgrsc.org This strategy involves the removal of a hydrogen atom and a halogen from adjacent carbons to form a double bond. The required halosulfone precursors are typically prepared by the addition of sulfonyl halides to alkenes. tandfonline.com

A prominent elimination-based approach is the Wittig-Horner reaction. nih.govtandfonline.com This method can be performed in a one-pot synthesis where methyl phenyl sulfone is first converted to an α,α-dilithiosulfone intermediate. This intermediate is then phosphorylated, and the resulting anion reacts with aldehydes to stereoselectively form (E)-vinyl sulfones in high yields at low temperatures. tandfonline.com Another strategy involves a sodium iodide-mediated reaction of alcohols and sulfinic acids. In this process, the alcohol first undergoes elimination to form an alkene, while the sulfinic acid generates a sulfonyl radical. These species then combine and subsequently eliminate HI to produce the final vinyl sulfone. nih.govresearchgate.net

Oxidation of Sulfide (B99878) Precursors to Vinyl Sulfones

The oxidation of vinyl sulfides to their corresponding vinyl sulfones is one of the most common and straightforward methods for their preparation. nih.govrsc.orgrsc.org This transformation can be achieved using a variety of oxidizing agents.

A simple and efficient method employs 30% hydrogen peroxide (H₂O₂) in the presence of a molybdenum(VI)-based catalyst, such as ammonium (B1175870) heptamolybdate. researchgate.net This system is effective at room temperature and tolerates sensitive functional groups like allyl, ketone, ester, and nitrile groups. researchgate.net Other catalytic systems, such as niobium carbide with H₂O₂, have also been shown to efficiently oxidize sulfides directly to sulfones. organic-chemistry.org The oxidation of a sulfide to a sulfone was a key step in the synthesis of enantiomerically pure sulfone 40, a precursor for piperidine derivatives. whiterose.ac.uk Radical-mediated thiodesulfonylation can convert vinyl sulfones back to vinyl sulfides, demonstrating the reversible nature of this oxidation state under specific conditions. nih.gov

Formation of the Piperidine Ring System Incorporating Vinyl Sulfone Components

This synthetic strategy involves constructing the piperidine ring on a molecular scaffold that already contains a vinyl sulfone or a related precursor, such as an acetylenic sulfone. This approach is valuable for creating complex piperidine structures where the sulfone group is integral to the target molecule's architecture.

A notable example is the stereoselective synthesis of (+)- and (-)-febrifugine, where an amino-functionalized vinyl sulfone serves as a key precursor. nih.gov The asymmetric dihydroxylation of this vinyl sulfone, followed by a three-step sequence, yields a 3-hydroxylpiperidine with high enantiomeric excess. nih.gov This demonstrates how the vinyl sulfone group can direct the stereochemical outcome of reactions while being carried through a synthetic sequence that forms the heterocyclic ring.

Another powerful method involves the conjugate addition of an amine to an acetylenic sulfone. collectionscanada.gc.ca This reaction first generates an enamine sulfone intermediate. If the amine portion of this intermediate contains a suitable electrophile, an intramolecular cyclization can occur, leading to the formation of a nitrogen heterocycle like piperidine. collectionscanada.gc.ca This methodology was successfully applied to the synthesis of (+/-)-myrtine, where the conjugate addition and subsequent cyclization of methyl homopipecolate with 1-(p-toluenesulfonyl)propyne yielded a key enaminone intermediate that was further elaborated to form the final piperidine alkaloid. collectionscanada.gc.ca

Table 4: Formation of Piperidine Ring with Sulfone Components
StrategyPrecursorKey Reaction(s)ProductReference
Asymmetric Dihydroxylation and CyclizationAmino-functionalized vinyl sulfoneAsymmetric dihydroxylation, cyclizationEnantiomerically enriched 3-hydroxylpiperidine nih.gov
Conjugate Addition and CyclizationAmine and Acetylenic sulfoneMichael addition, intramolecular cyclizationSubstituted piperidine (e.g., precursor to myrtine) collectionscanada.gc.ca
Reductive Cyclization6-oxoamino acid derivativesReductive cyclization2,6-Disubstituted piperidines whiterose.ac.uk

Cycloaddition Reactions Employing Vinyl Sulfones as Dienophiles or Dipolarophiles

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic systems in a stereocontrolled manner. researchgate.net Vinyl sulfones are particularly effective as the 2π-electron component in these reactions due to their electron-deficient nature, which enhances their reactivity toward electron-rich reaction partners. nih.govacademie-sciences.fr

The Diels-Alder reaction, a [4+2] cycloaddition, provides an efficient route to construct six-membered rings, which can be either the core piperidine structure or a precursor that is later modified. acs.org In these strategies, vinyl sulfones serve as competent dienophiles, reacting with a 1,3-diene to form a cyclohexene (B86901) derivative. The Diels-Alder reaction of amino-substituted dienes, in particular, has become a powerful method for preparing complex piperidines. acs.org

Research has shown that dienophiles such as phenyl vinyl sulfone can react with substituted dienes, like 5-vinyl-1-acyl-2,3-dihydro-4-pyridones, to yield octahydroquinoline structures, which contain the piperidine framework. acs.org These reactions often proceed with modest to good diastereoselectivity. acs.org The electron-withdrawing sulfone group activates the double bond of the vinyl sulfone, facilitating its participation in cycloadditions to build complex, functionalized six-membered rings. iomcworld.com Fused or 3-substituted sulfolenes (cyclic sulfones) themselves are considered latent sources of conjugated dienes, making them useful partners in Diels-Alder reactions for synthesizing complex targets containing six-membered rings. iomcworld.com

Table 1: Representative Diels-Alder Reaction with a Vinyl Sulfone Dienophile

DieneDienophileConditionsProductKey FindingReference
5-Vinyl-1-acyl-2-aryl-2,3-dihydro-4-pyridonePhenyl vinyl sulfoneToluene, refluxOctahydroquinoline derivativeModest preference for the endo adduct was observed. acs.org
2,3-bis(phenylsulfonyl)-1,3-butadieneAllyl-substituted bis(phenylsulfonyl)methaneBaseAlkenyl-substituted allene (B1206475) (via subsequent elimination)The reaction proceeds by initial Michael attack followed by elimination, not a direct cycloaddition in this case. researchgate.net
[3+3] Annulation and Other Cycloaddition Variants

Beyond the classic [4+2] Diels-Alder reaction, other cycloaddition strategies are employed to construct piperidine rings. In [3+2] cycloadditions, a vinyl sulfone can act as a dipolarophile, reacting with a three-atom dipole such as a nitrone or an azide (B81097). nih.govnih.gov This approach leads to the formation of five-membered heterocyclic rings, which can be part of a more complex piperidine-containing structure or serve as intermediates. For instance, a cascade reaction between a cinnamyl azide and methyl vinyl sulfone proceeds via an initial [3+2] cycloaddition to generate a triazoline intermediate, which ultimately leads to a complex dihydro-pyrrolo-pyrazole heterocycle. nih.gov

While direct [3+3] annulations involving vinyl sulfones for piperidine synthesis are less common, related strategies such as [6+3] cycloadditions have been used to create spiropiperidines. whiterose.ac.uk The general principle involves the reaction of a vinyl sulfone or a related activated alkene with a suitable multi-atom partner to achieve ring formation. The versatility of vinyl sulfones as reactive partners in various cycloaddition modes makes them valuable in the synthesis of diverse heterocyclic systems. nih.govscispace.com

Table 2: Example of a [3+2] Cycloaddition Involving a Vinyl Sulfone

DipoleDipolarophileConditionsIntermediate/ProductKey FindingReference
Cinnamyl azideMethyl vinyl sulfoneHeatTriazoline intermediate, leading to dihydro-pyrrolo-pyrazoleA cascade reaction initiated by a [3+2] cycloaddition, with elimination of the sulfone group in a later step. nih.gov
N-aryl nitronestrans-1,2-bis(phenylsulfonyl)ethylene (formed in situ from a 1,1-isomer)NHC catalyst, 40 °CHighly substituted isoxazolidineA tandem rearrangement/[3+2] cycloaddition process provides the product as a single diastereomer. nih.gov

Intramolecular Cyclization Pathways to Piperidine Derivatives

Intramolecular cyclization is a highly effective strategy for constructing cyclic molecules, including piperidines. mdpi.comnih.gov These reactions benefit from favorable entropic factors, often proceeding with high efficiency and stereocontrol. The vinyl sulfone group is an excellent electrophilic partner in such cyclizations, readily undergoing attack by a tethered nucleophile.

The intramolecular aza-Michael reaction is one of the most direct methods for synthesizing N-heterocycles. mdpi.comrsc.org This strategy involves the intramolecular conjugate addition of an amine nucleophile to an α,β-unsaturated system. rsc.org When a vinyl sulfone is used as the Michael acceptor, a tethered primary or secondary amine can initiate a 6-endo-trig cyclization to form the piperidine ring. rsc.org This approach is a cornerstone for building a wide array of enantiomerically enriched nitrogen heterocycles. mdpi.com

This strategy has been applied in complex molecule synthesis, such as in an approach to morphine, where piperidine ring formation is accomplished via an intramolecular 1,6-Michael addition of an amine to a dienone system that was constructed using vinyl sulfone chemistry in earlier steps. purdue.edu The powerful electron-withdrawing ability of the sulfonyl group makes the vinyl moiety highly susceptible to nucleophilic attack, driving the ring-closing reaction. academie-sciences.frtandfonline.com

Table 3: General Scheme for Intramolecular Michael Addition

Substrate TypeCatalyst/ConditionsProductKey FeatureReference
δ,ε-Unsaturated amine with a terminal vinyl sulfoneBase or organocatalystSubstituted piperidineFormation of a C-N bond via conjugate addition to the vinyl sulfone. mdpi.comrsc.orgrsc.org
Amine tethered to a dienone (related system)Neutralization of ammonium saltCodeinone/Neopinone (containing piperidine ring)Intramolecular 1,6-Michael addition to form the piperidine E-ring of the morphine core. purdue.edu
Ring-Closing Metathesis (RCM) Approaches

Ring-Closing Metathesis (RCM) has emerged as a powerful and practical tool for constructing heterocyclic rings, including piperidines. organic-chemistry.orgresearchgate.net The reaction utilizes transition metal catalysts, most notably ruthenium-based complexes (e.g., Grubbs' catalysts), to form a cyclic alkene from an acyclic diene precursor with the extrusion of a small volatile alkene like ethene. organic-chemistry.org

In the context of vinylpiperidino sulfones, a suitable acyclic precursor would contain both a sulfone group and a nitrogen atom, along with two terminal alkene functionalities. researchgate.net For example, the addition of a lithiated allylsulfone to a chiral N-sulfinylimine can produce an intermediate which, after further modification to a dienylamide, undergoes RCM to furnish functionalized, enantiopure piperidines. researchgate.net This methodology is highly versatile and tolerates a wide range of functional groups, making it suitable for the synthesis of complex molecular architectures. nih.govorganic-chemistry.org

Table 4: Ring-Closing Metathesis for Piperidine Synthesis

Acyclic PrecursorCatalystProductKey FindingReference
Dienylamide derived from allylsulfone and N-sulfinylimineGrubbs' CatalystFunctionalized enantiopure piperidineRCM provides a robust method for creating chiral piperidine derivatives. researchgate.net
Diallylamine derivativesGrubbs' CatalystPyrrolines/PiperidinesRCM of diallylamines is a common route to five- and six-membered N-heterocycles. organic-chemistry.org
Bis-N-allyl substrateGrubbs I, Grubbs II, Schrock's catalystNo cyclizationHighlights that catalyst and substrate compatibility is crucial for successful RCM. researchgate.net
Rearrangement-Driven Cyclizations (e.g., 1,3-Diaza-Claisen Rearrangement in Related Systems)

Sigmatropic rearrangements, a class of pericyclic reactions involving the migration of a σ-bond, offer elegant pathways to complex molecular structures. as-pub.com The 1,3-diaza-Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement, has been developed as a novel method for synthesizing guanidine-containing macrocycles from vinyl-substituted heterocycles. uvm.edu

In a relevant example, the rearrangement is initiated by the desulfurization of an isothiourea tethered to a vinyl piperidine. uvm.edu This generates a highly electrophilic carbodiimide (B86325) in situ. The tertiary amine of the vinyl piperidine ring then adds intramolecularly to the carbodiimide, forming a zwitterionic spirocycle. This intermediate subsequently undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, resulting in a ring-expanded, 10-membered guanidine-containing transannular ring. uvm.edu While this specific application uses a vinyl piperidine to create a larger ring rather than forming the piperidine itself, it showcases the sophisticated transformations that can be achieved using rearrangement logic in systems containing the vinylpiperidino motif. uvm.eduresearchgate.net

Asymmetric Synthesis Approaches for Enantiomerically Enriched Vinylpiperidino Sulfones

The generation of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as the stereochemistry of a molecule can profoundly influence its biological activity. In the context of vinylpiperidino sulfones, asymmetric synthesis is crucial for accessing specific enantiomers that may exhibit desired therapeutic effects while minimizing potential off-target activities of their stereoisomers. This section details key asymmetric strategies for producing enantiomerically enriched vinylpiperidino sulfone precursors.

Asymmetric Dihydroxylation of Amino-Functionalized Vinyl Sulfones Towards Hydroxypiperidines

A significant strategy for the synthesis of chiral building blocks for complex molecules involves the asymmetric dihydroxylation of vinyl sulfones. nih.govnih.gov This method has been successfully applied to the preparation of enantiomerically enriched 3-hydroxypiperidines, which are valuable precursors for various biologically active compounds. nih.govacs.orgacs.orgresearchgate.net

The synthesis of the vinyl sulfone precursors for dihydroxylation involved a sequence starting from amino-protected compounds, which were then oxidized and subjected to olefination. acs.org It was observed that the amino group needed to be diprotected for the oxidation-olefination sequence to be successful. acs.org

Chiral Auxiliary and Chiral Catalyst Systems in Vinyl Sulfone Derivatization

The use of chiral auxiliaries and catalysts is a powerful approach to induce stereoselectivity in the synthesis of vinyl sulfone derivatives. sfu.caucd.iersc.org These methods guide the formation of a specific enantiomer by creating a chiral environment during the reaction.

One strategy involves the use of chiral auxiliaries attached to the vinyl sulfone substrate. For instance, chiral acetals have been evaluated as effective chiral directors in asymmetric reactions like the Diels-Alder reaction of acrylate (B77674) derivatives, achieving a high diastereomeric ratio. sfu.ca Another approach utilizes chiral sulfone auxiliaries in asymmetric Diels-Alder reactions. sfu.ca

Chiral catalysts, on the other hand, can facilitate enantioselective transformations without being covalently bonded to the substrate. Chiral N-heterocyclic carbenes (NHCs) have been used to catalyze the enantioselective sulfonylation of 2-(substituted acryloyl)benzaldehydes, yielding sulfonylethylideneisobenzofuranones with high enantiomeric excess (87–98% ee). frontiersin.org In this process, the chiral NHC activates the sulfonyl chloride, which then undergoes a stereoselective Michael addition. frontiersin.org

Furthermore, chiral ligands in combination with metal catalysts are widely employed. For example, chiral diamine ligands in copper-catalyzed reactions have been used for the enantioconvergent amidation of racemic alkyl electrophiles. frontiersin.org Similarly, chiral bidentate amino alcohols and tridentate Schiff bases have been synthesized and used as ligands in metal-catalyzed reactions, including hetero-Diels-Alder reactions. sfu.ca In one instance, a chromium(III)-complex with a tridentate Schiff base catalyzed the hetero-Diels-Alder reaction with good yield and enantioselectivity. sfu.ca

A photocatalytic approach using a chiral amine transfer (CAT) reagent has been developed for the asymmetric hydroaminoalkylation of imines with vinyl sulfones. nih.gov This method, employing an iridium photocatalyst, resulted in the formation of α-trialkyl-α-tertiary amines with enantiomeric ratios up to 84:16. nih.gov

These examples highlight the versatility of chiral auxiliaries and catalysts in controlling the stereochemical outcome of reactions involving vinyl sulfones, providing access to a wide range of enantiomerically enriched building blocks for complex molecule synthesis.

Advanced Coupling and Cross-Coupling Methodologies for Assembly

The construction of the this compound scaffold relies heavily on the efficient formation of carbon-sulfur (C-S), carbon-carbon (C-C), and carbon-nitrogen (C-N) bonds. Advanced coupling and cross-coupling reactions provide powerful tools for assembling these complex molecular architectures with high precision and functional group tolerance.

Carbon-Sulfur (C-S) Coupling Reactions in Vinyl Sulfone Formation

The formation of the vinyl sulfone moiety is a critical step in the synthesis of vinylpiperidino sulfones. Various C-S coupling methodologies have been developed to construct this functional group, often with high stereo- and regioselectivity. organic-chemistry.orgnih.govresearchgate.net

A common approach involves the reaction of alkenes with a sulfonyl source. For instance, vinyl sulfones can be synthesized by reacting alkenes with sodium arene sulfinates. organic-chemistry.org This reaction can be promoted by various reagents, including potassium iodide and sodium periodate, or catalyzed by copper complexes like CuI-bpy in the presence of oxygen. organic-chemistry.org Nickel-catalyzed sulfonylation of alkenes with sulfonyl chlorides has also been reported, offering good yields and compatibility with various functional groups. organic-chemistry.org

Electrochemical methods provide an alternative, often milder, route to vinyl sulfones. An electrochemical synthesis from sodium sulfinates and olefins has been developed, as well as an electrocatalytic oxidation that couples cinnamic acids and sodium sulfinates. organic-chemistry.org

Radical-mediated reactions are also prevalent in vinyl sulfone synthesis. The generation of sulfonyl radicals from sulfonyl hydrazides or sulfinic acids allows for their addition to alkenes or alkynes. organic-chemistry.orgnih.govresearchgate.net These reactions can be initiated by various means, including visible-light photocatalysis using organic dyes like Eosin Y. beilstein-journals.org

The direct C-H functionalization of alkenes represents a highly atom-economical approach. Metal-free methods for the oxidative coupling of aromatic alkenes with thiols have been developed using reagents like I2O5. organic-chemistry.orgorganic-chemistry.org

The table below summarizes several methods for the synthesis of vinyl sulfones via C-S coupling reactions.

ReactantsCatalyst/ReagentProductKey Features
Alkenes, Sodium arene sulfinatesKI, NaIO4, Acetic acidVinyl sulfonesRoom temperature, high yields. organic-chemistry.org
Alkenes, Sodium sulfinatesCuI-bpy, O2(E)-Alkenyl sulfonesStereoselective. organic-chemistry.org
Alkenes, Sulfonyl chloridesNi-catalyst, 1,10-phenanthroline-5,6-dioneVinyl sulfonesGood functional group compatibility. organic-chemistry.org
Cinnamic acids, SulfonylhydrazidesEosin Y, Visible light, O2Vinyl sulfonesRoom temperature, metal-free. organic-chemistry.org
Aromatic alkenes, ThiolsI2O5(E)-Vinyl sulfonesMetal-free, regioselective. organic-chemistry.orgorganic-chemistry.org

Application of Organometallic Reagents in C-C and C-N Bond Formations

The assembly of the piperidine ring and its attachment to other molecular fragments often involves the formation of new C-C and C-N bonds, for which organometallic reagents are indispensable tools. mt.com Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann couplings, are widely used for the N-arylation of piperidines to form C-N bonds. tandfonline.comresearchgate.net

Organozinc reagents are particularly useful due to their functional group tolerance. whiterose.ac.uk They can be used in cross-coupling reactions with various electrophiles in the presence of a palladium catalyst. whiterose.ac.uk For example, enantiomerically enriched 5-methylene piperidines have been synthesized by the reaction of β-aminoalkyl zinc iodides with 3-chloro-2-(chloromethyl)prop-1-ene (B158312) under copper catalysis, followed by cyclization. whiterose.ac.uk

Copper-catalyzed reactions are also prominent in C-N bond formation. The Ullmann coupling, for instance, has been employed for the N-arylation of piperidine using a copper catalyst with various ligands. tandfonline.com Mechanistic studies on copper-catalyzed intramolecular C-H amination have provided insights into the synthesis of piperidines. acs.org

The formation of C-C bonds to functionalize the piperidine ring can also be achieved using organometallic reagents. For instance, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of 1-sulfonyl glycals with aryl- and alkenylboron nucleophiles have been demonstrated. rsc.org

The following table provides examples of the application of organometallic reagents in C-C and C-N bond formation for piperidine synthesis.

Reaction TypeOrganometallic Reagent/CatalystBond FormedApplication
N-ArylationPalladium catalystC-NSynthesis of N-arylpiperidines. tandfonline.comresearchgate.net
Cross-couplingOrganozinc reagents, Palladium catalystC-CFunctionalization of piperidine precursors. whiterose.ac.uk
Cyclizationβ-aminoalkyl zinc iodide, Copper catalystC-C, C-NSynthesis of 5-methylene piperidines. whiterose.ac.uk
Ullmann CouplingCopper catalystC-NN-arylation of piperidine. tandfonline.com
Suzuki-Miyaura CouplingPalladium catalystC-CCoupling of 1-sulfonyl glycals with boron nucleophiles. rsc.org

These advanced coupling methodologies, utilizing a range of organometallic reagents and catalysts, are essential for the efficient and selective synthesis of complex this compound frameworks.

Mechanistic Investigations of Vinylpiperidino Sulfone Transformations

Elucidation of Reaction Mechanisms for Key Synthetic Steps and Rearrangements

The synthesis of vinylpiperidino sulfones and related N-substituted vinyl sulfones can be achieved through several routes, with mechanisms often involving radical processes or nucleophilic additions.

One prominent method involves the iodine-mediated coupling of cyclic amines, such as piperidine (B6355638), with sulfonyl hydrazides. Mechanistic studies suggest this transformation likely proceeds through a radical pathway. The reaction is initiated by the formation of a sulfonyl radical from the sulfonyl hydrazide, which then engages in a sequence of steps with the cyclic amine to yield the vinyl sulfone derivative. researchgate.net

Another approach is the oxidative β-C–H functionalization of piperidines with sulfinate salts. Control experiments for this type of transformation indicate the involvement of radical intermediates. The lack of significant inhibition by certain radical scavengers like BHT, while others like TEMPO completely halt the reaction, points to a complex radical mechanism rather than a simple, single-pathway process. rsc.org

The synthesis of vinyl sulfones, in general, can also be accomplished via the reaction of sulfinic acid sodium salts with dibromides. This catalyst-free method is proposed to proceed through a dehydrobromination of the dibromide, followed by a conjugate addition of the sulfinate anion. A subsequent elimination of sulfinic acid affords the final vinyl sulfone product. organic-chemistry.org While this is a general method, its application to substrates bearing a piperidine moiety would follow a similar mechanistic rationale.

Furthermore, N-heterocyclic carbenes (NHCs) have been shown to catalyze the rearrangement of 1,1-bis(arylsulfonyl)ethylene to the trans-1,2-isomer. Preliminary mechanistic investigations support a conjugate addition of the NHC, followed by an unusual ejection and subsequent re-addition of a sulfinate ion, representing a novel Umpolung process. nih.gov Such rearrangements could be relevant in transformations of appropriately substituted vinylpiperidino sulfone precursors.

Table 1: Proposed Mechanistic Steps in the Synthesis of N-Substituted Vinyl Sulfones

Synthetic MethodProposed Key Mechanistic StepsSupporting Evidence
Iodine-mediated coupling of cyclic amines and sulfonyl hydrazides Radical generation from sulfonyl hydrazide; Subsequent reaction with the amine. researchgate.netTentative mechanistic studies suggesting a radical process. researchgate.net
Oxidative β-C–H functionalization of piperidines Radical-mediated pathway. rsc.orgControl experiments with radical scavengers (BHT, TEMPO). rsc.org
Reaction of sulfinic acid salts with dibromides Dehydrobromination; Conjugate addition of sulfinate; Elimination of sulfinic acid. organic-chemistry.orgReaction proceeds without a catalyst, consistent with the proposed steps. organic-chemistry.org
NHC-catalyzed rearrangement Conjugate addition of NHC; Ejection of sulfinate ion; Re-addition of sulfinate ion (Umpolung). nih.govCrossover experiments and studies with 13C-labeled substrates. nih.gov

Influence of the Sulfone Moiety on Reaction Selectivity and Pathway Determination

The sulfone group is a powerful electron-withdrawing group that dictates the reactivity of the adjacent vinyl moiety. mdpi.comnih.gov This electronic influence is central to the types of reactions that this compound undergoes and the selectivity observed.

The primary mode of reactivity for vinyl sulfones is as a Michael acceptor, readily undergoing conjugate additions with a wide range of nucleophiles. nih.gov In the context of this compound, the nitrogen of the piperidine ring already constitutes a built-in nucleophile or a basic site, but the vinyl sulfone part remains susceptible to attack by external nucleophiles. The strong electron-withdrawing nature of the sulfonyl group polarizes the carbon-carbon double bond, rendering the β-carbon highly electrophilic and activating it for nucleophilic attack.

This inherent reactivity is also exploited in cycloaddition reactions, where vinyl sulfones act as effective 2π partners. nih.govnih.gov The electron-deficient nature of the double bond facilitates reactions with electron-rich dienes in Diels-Alder reactions or with 1,3-dipoles in [3+2] cycloadditions. For instance, the reaction of azomethine ylides with phenyl vinyl sulfone has been studied, showcasing the role of the sulfone in promoting the cycloaddition. mdpi.com

The sulfone group also serves as a competent leaving group in certain transformations. This allows for the introduction of the sulfonyl group as a temporary activating group, which can be removed later in the synthetic sequence, adding to the synthetic versatility of vinyl sulfone intermediates. nih.gov

Studies on Stereochemical Control (Diastereoselectivity and Enantioselectivity)

Achieving stereocontrol in reactions involving this compound is a critical aspect of its synthetic utility, particularly when chiral centers are being formed. The piperidine moiety itself can be chiral, or chiral catalysts can be employed to induce stereoselectivity.

The conjugate addition of nucleophiles to vinyl sulfones is a key reaction where stereochemistry can be controlled. Chiral amines, such as pyrrolidine (B122466) derivatives, have been successfully used as organocatalysts in the asymmetric Michael addition of aldehydes and ketones to vinyl sulfones. rsc.org These catalysts form a transient enamine with the carbonyl compound, which then attacks the vinyl sulfone in a highly stereocontrolled manner, governed by the chiral environment of the catalyst. rsc.orgacs.org A rationally designed rigid tricyclic chiral secondary amine has been shown to be highly efficient in catalyzing the Michael addition of aldehydes to vinyl sulfones with excellent enantioselectivities. acs.org

When the amine itself is part of the reacting system, as in the intramolecular conjugate addition of an amine to a chiral vinyl sulfoxide (B87167), high levels of diastereoselectivity can be achieved. publish.csiro.au In intermolecular reactions, the stereochemistry of the addition of amines to chiral vinyl sulfoxides has also been investigated, providing pathways to enantiomerically enriched products. publish.csiro.au

In the reaction of piperidine with vinyl sulfone-modified carbohydrates, the stereochemical outcome of the Michael addition can be influenced by neighboring groups on the carbohydrate scaffold. For example, interactions between a methoxy (B1213986) group on the sugar ring and the incoming piperidine molecule can direct the attack from a specific face, leading to diastereoselectivity. academie-sciences.fr

Table 2: Examples of Stereoselective Reactions Involving Vinyl Sulfones and Amines

Reaction TypeChiral SourceKey Stereocontrolling FeatureObserved Selectivity
Organocatalytic Michael Addition Chiral secondary amine catalystFormation of a chiral enamine intermediate; facial shielding. rsc.orgacs.orgExcellent enantioselectivities (up to >99% ee). acs.org
Intramolecular Conjugate Addition Chiral vinyl sulfoxideThe inherent chirality of the sulfoxide group directs the cyclization. publish.csiro.auHigh diastereoselectivity. publish.csiro.au
Addition to Chiral Substrates Vinyl sulfone-modified carbohydrateNeighboring group participation (e.g., H-bonding) directing the nucleophilic attack. academie-sciences.frDiastereomeric ratios up to 6:1. academie-sciences.fr

Computational Chemistry Approaches (e.g., Density Functional Theory (DFT) Calculations)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of organic reactions. For transformations involving vinyl sulfone derivatives, DFT calculations provide deep insights into transition states, reaction pathways, and the origins of selectivity.

DFT calculations allow for the localization and characterization of transition state (TS) structures, which are the fleeting, high-energy points along a reaction coordinate. mdpi.com By analyzing the geometry of the TS, chemists can understand the key interactions that stabilize it and lead to product formation.

For example, in the [3+2] cycloaddition reaction between an azomethine ylide and phenyl vinyl sulfone, DFT studies have mapped the potential energy surface for different regio- and stereochemical pathways. mdpi.com The calculations identified the transition states for both the endo and exo approaches, revealing that the endo pathway is energetically favored, which aligns with experimental observations. The analysis of the TS geometries can reveal crucial non-covalent interactions, such as hydrogen bonds, that are responsible for the observed stereoselectivity. whiterose.ac.uk

Reaction coordinate mapping involves tracing the lowest energy path from reactants to products, passing through the transition state. This provides a continuous picture of the transformation, showing how bond lengths and angles change throughout the reaction.

From the computed potential energy surface, a reaction's energetic profile can be constructed. This profile plots the relative energies of reactants, intermediates, transition states, and products. The height of the energy barrier at the transition state (the activation energy) is directly related to the reaction rate. By comparing the activation energies of competing pathways, one can predict which pathway will be dominant under kinetic control.

In the DFT study of the [3+2] cycloaddition of an azomethine ylide with phenyl vinyl sulfone, the calculated activation energies for the formation of different regioisomers clearly showed that one pathway was significantly lower in energy, thus explaining the high regioselectivity of the reaction. mdpi.com The electronic chemical potential and Parr functions, derived from DFT, can also be used to analyze the polar nature of the reaction and predict the direction of electron density flow, further rationalizing the observed selectivity. mdpi.com

Computational studies on related systems, such as the reaction of dienolates with a vinyl bis-sulfone catalyzed by a squaramide, have shown that the catalyst plays a crucial role in lowering the activation barrier and controlling stereoselectivity through a network of hydrogen bonds in the transition state. whiterose.ac.uk These computational models provide a powerful complement to experimental studies, offering a molecular-level understanding that is often inaccessible through experimentation alone.

Reactivity and Chemical Transformations of Vinylpiperidino Sulfone

Nucleophilic Addition Reactions to the Vinyl Sulfone Electrophile

The electron-deficient double bond in vinyl sulfones makes them excellent Michael acceptors, readily undergoing nucleophilic addition reactions. nih.govwikipedia.org This reactivity is central to the synthetic utility of vinylpiperidino sulfone.

This compound, as a classic Michael acceptor, reacts with a diverse array of nucleophiles in a conjugate or 1,4-addition fashion. wikipedia.orglabster.com This reaction involves the addition of a nucleophile to the β-carbon of the vinyl group, with the resulting carbanion being stabilized by the adjacent sulfonyl group.

Common nucleophiles that readily participate in Michael additions with vinyl sulfones include:

Carbon nucleophiles: Enolates derived from β-ketoesters, malonates, and α-cyanoacetates are effective nucleophiles for forming new carbon-carbon bonds. wikipedia.orgnih.gov Organocatalysts have been developed to achieve highly enantioselective conjugate additions of α-cyanoacetates to vinyl sulfones, yielding products with all-carbon quaternary stereocenters. nih.gov

Heteroatom nucleophiles: Amines, thiols, and alcohols can also add to the vinyl sulfone system. wikipedia.org

The general mechanism for the Michael addition involves the formation of a resonance-stabilized enolate or a related stabilized anion, which then attacks the β-position of the vinyl sulfone. Subsequent protonation of the resulting intermediate yields the final 1,4-adduct. wikipedia.org

Table 1: Examples of Nucleophiles in Michael Additions to Vinyl Sulfones

Nucleophile Type Specific Example Resulting Adduct
Carbon α-Cyanoacetate Functionalized cyanoacetate (B8463686) derivative
Nitrogen Primary Amine β-Amino sulfone
Sulfur Thiol β-Thioether sulfone
Oxygen Alcohol β-Alkoxy sulfone

This table provides a generalized representation of Michael addition reactions.

The reaction of vinyl sulfones with nitrogen-containing nucleophiles is a key transformation with significant implications for the synthesis of heterocyclic compounds, including piperidines. organic-chemistry.orgyoutube.com Primary and secondary amines readily add to the vinyl sulfone double bond to form β-amino sulfone derivatives.

This reactivity can be harnessed in intramolecular cyclization strategies to construct piperidine (B6355638) rings. For instance, a substrate containing both a vinyl sulfone moiety and a suitably positioned amine nucleophile can undergo an intramolecular Michael addition, leading to the formation of a functionalized piperidine. Various methods have been developed for piperidine synthesis, including palladium-catalyzed intramolecular hydroalkenylation and Wacker-type aerobic oxidative cyclization. organic-chemistry.org

The reaction of vinyl sulfones with thiol nucleophiles is of particular interest due to its relevance in the context of covalent inhibitors in drug design. researchgate.net Typically, the addition of a thiol to a vinyl sulfone is considered an irreversible process, driven by the thermodynamic stability of the resulting thioether adduct. researchgate.net The reaction proceeds via the attack of a thiolate anion on the β-carbon of the vinyl sulfone, followed by protonation of the carbanion. researchgate.net

However, research has shown that the reactivity of vinyl sulfones with thiols can be modulated to achieve reversible covalent interactions. researchgate.netrsc.org By modifying the substitution pattern of the vinyl sulfone, it is possible to alter the thermodynamics of the addition reaction. rsc.orgrsc.org Quantum-chemical calculations have been employed to predict substitution patterns that would lead to a nearly thermoneutral reaction with thiols, thereby establishing a reversible covalent bond. rsc.orgrsc.orgresearchgate.net This is significant for the design of covalent inhibitors that can reversibly bind to target proteins, potentially reducing off-target effects. researchgate.netnih.gov The selectivity of vinyl sulfones for thiols over other nucleophiles like acrylates has been demonstrated, highlighting their utility in specific bioconjugation applications. rsc.org

Cycloaddition and Pericyclic Reactions

Vinyl sulfones, including this compound, are versatile participants in cycloaddition and pericyclic reactions, acting as competent 2π components. nih.gov Their reactivity in these transformations allows for the stereocontrolled synthesis of a variety of cyclic and heterocyclic systems.

One of the most common applications of vinyl sulfones in this context is as dienophiles in Diels-Alder reactions . They are often used as synthetic equivalents of ethylene. researchgate.net The electron-withdrawing nature of the sulfonyl group activates the double bond, facilitating its reaction with a wide range of dienes to form six-membered rings. These reactions can proceed with high regio- and stereoselectivity.

Vinyl sulfones also participate in [3+2] cycloaddition reactions . For example, their reaction with azides can be used to synthesize triazoles. A metal-free approach involving an Eliminative Azide-Olefinic Cycloaddition (EAOC) has been reported for the reaction of terminal vinyl sulfones with benzylazide to regioselectively form 1,4-disubstituted 1,2,3-triazoles. researchgate.net

Furthermore, the products derived from cycloaddition reactions involving vinyl sulfones can be further manipulated. For instance, a t-BuOK-mediated desulfonylation/dehydrogenation cascade has been used to synthesize 2-substituted 1,3-dienes from (Z)-C6-(vinyl sulfone)phenanthridines, which can then undergo subsequent [4+2] cycloaddition reactions. sioc-journal.cn

Radical Reactions and Mechanistic Pathways

This compound can also engage in radical reactions, where the sulfonyl group plays a crucial role in influencing the reaction pathways. Sulfonyl radicals can be generated from various precursors and subsequently add to alkenes. researchgate.netorganic-chemistry.org

One proposed mechanism for radical reactions involving sulfones begins with the formation of a sulfonyl radical. researchgate.netnih.gov This radical can then add to an alkene, such as a styrene (B11656) or phenylacetylene (B144264) derivative, to generate a new carbon-centered radical. researchgate.net This intermediate can then undergo further reactions, such as coupling with another radical species or elimination, to form the final product. researchgate.net For instance, visible-light-induced reactions can generate sulfonyl radicals from sulfonyl chlorides, which then react with allyl bromides in a radical addition-elimination sequence to produce allylic sulfones. organic-chemistry.org

The mechanistic pathways of these radical reactions can be complex and may involve radical chain propagation steps. chimia.ch The detection of short-lived radical intermediates using techniques like mass spectrometry can help elucidate these mechanisms. chimia.ch The Truce–Smiles rearrangement, a type of radical aryl migration, has been triggered by photoinduced sulfur dioxide insertion to create chiral sulfones with quaternary carbon centers. rsc.orgnih.gov This highlights the synthetic potential of radical reactions involving sulfone-containing molecules.

Desulfonylation Strategies for the Removal of the Sulfonyl Group from Derivatives

While the sulfonyl group is essential for activating the vinyl moiety and directing the initial synthetic transformations, it is often desirable to remove it in the final steps of a synthetic sequence. wikipedia.org Desulfonylation reactions provide a means to cleave the carbon-sulfur bond, effectively replacing the sulfonyl group with a hydrogen atom or facilitating elimination to form a double bond. wikipedia.orgresearchgate.net

Reductive desulfonylation is the most common strategy for removing the sulfonyl group. wikipedia.org A variety of reducing agents can be employed for this purpose, including:

Active metals and salts: Sodium amalgam, aluminum amalgam, and samarium(II) iodide are frequently used. wikipedia.org

Tin hydrides: Tributyltin hydride can be an effective reagent, although its use is often limited by toxicity concerns. researchgate.net

Transition metal complexes: Palladium and nickel catalysts, in combination with a reducing agent, can facilitate stereospecific desulfonylation. wikipedia.org

The choice of reagent depends on the specific substrate and the presence of other functional groups. For example, aluminum amalgam is known for its chemoselectivity, tolerating functional groups such as esters, acetals, and alcohols. wikipedia.org

In some cases, particularly with β-hydroxy or β-acyloxy sulfones, reductive conditions can lead to elimination, forming an alkene. This is the key step in the Julia-Lythgoe olefination . wikipedia.orgresearchgate.net

The sulfonyl group can also be used as a "blocking group" in aromatic synthesis. It can be introduced to direct substitution to a specific position and then subsequently removed with strong acid and heat. masterorganicchemistry.com

Table 2: Common Reagents for Reductive Desulfonylation

Reagent Class Specific Example Typical Application
Metal Amalgams Sodium Amalgam (Na/Hg) General desulfonylation, Julia-Lythgoe olefination
Metal Amalgams Aluminum Amalgam (Al/Hg) Chemoselective reduction of α-sulfonyl carbonyls
Tin Hydrides Tributyltin Hydride (Bu3SnH) Reductive desulfonylation of certain sulfones
Transition Metals Palladium(II) chloride/LiHBEt3 Stereospecific reduction of alkenyl sulfones
Samarium Salts Samarium(II) Iodide (SmI2) Reductive elimination in Julia-Lythgoe olefination

This table summarizes common reagents and their applications in desulfonylation reactions.

Derivatization and Analog Design of Vinylpiperidino Sulfone

Systematic Structural Modifications of the Piperidine (B6355638) Ring

The piperidine ring is a common scaffold in many biologically active compounds, and its modification is a key strategy in medicinal chemistry. researchgate.net For vinylpiperidino sulfone, systematic structural alterations to the piperidine ring can significantly impact its conformational flexibility, lipophilicity, and interactions with biological targets.

Key modifications to the piperidine ring include:

Substitution on the Ring Carbons: Introducing substituents at various positions (C2, C3, C4) of the piperidine ring can lead to a diverse range of analogs. For instance, the synthesis of 4-arylpiperidines is a well-established strategy in drug discovery. researchgate.net In the context of this compound, this could involve the synthesis of analogs like 4-phenyl-1-tosyl-3-vinylpiperidin-4-ol. amazonaws.com The nature of these substituents (e.g., alkyl, aryl, hydroxyl, amino groups) can fine-tune the molecule's properties.

Chirality and Stereochemistry: The stereoselective synthesis of piperidines is a major focus in organic chemistry. researchgate.net Introducing chiral centers on the piperidine ring of this compound can lead to stereoisomers with distinct biological activities. Asymmetric Michael reactions can be employed to generate highly enantioenriched chiral adducts, which can then be transformed into 3,4,5-trisubstituted piperidines. researchgate.net

Ring Size Variation: While the focus is on the piperidine (six-membered) ring, exploration of analogous structures with different ring sizes, such as pyrrolidine (B122466) (five-membered) or azepane (seven-membered) rings, can provide insights into the structure-activity relationship. Ring expansion reactions, for example, can be utilized to synthesize larger rings from vinyl pyrrolidines. uvm.edu

The following table summarizes some potential modifications to the piperidine ring and their rationale:

Modification TypeExample Substituent/ChangeRationale
C4-Substitution Aryl group (e.g., Phenyl)Modulate lipophilicity and introduce potential for pi-stacking interactions.
C3-Substitution Alkyl group (e.g., Methyl)Influence steric hindrance and conformational preferences.
Stereochemistry (R)- or (S)-configurationInvestigate stereospecific interactions with biological targets.
Ring Contraction Pyrrolidine ringAssess the impact of ring strain and altered geometry.
Ring Expansion Azepane ringExplore the effect of increased flexibility.

Exploration of Substituent Effects on the Vinyl Sulfone Moiety

The vinyl sulfone group is a key functional moiety, acting as a Michael acceptor and participating in various chemical transformations. organic-chemistry.org Altering the substituents on the vinyl group can profoundly affect the reactivity and electronic properties of the entire molecule.

Research on various vinyl sulfones has shown that:

Substitution at the α- and β-positions: The introduction of substituents at the α or β carbons of the vinyl group can modulate the electrophilicity of the double bond. For example, quantum-chemical calculations have been used to study how different substitution patterns on vinyl sulfones can alter their reaction with thiols from irreversible to reversible. researchgate.net

Electronic Effects: The nature of the substituent (electron-donating or electron-withdrawing) has a significant impact. Electron-withdrawing groups can increase the reactivity of the vinyl sulfone towards nucleophilic attack, while electron-donating groups can decrease it. Studies on the vinylogous Darzens and aza-Darzens reactions have highlighted the remarkable dependence of the reaction outcome on the substituents of the vinyl sulfone. nsf.gov

Steric Hindrance: Bulky substituents near the vinyl group can sterically hinder the approach of nucleophiles, thereby influencing the rate and selectivity of reactions.

The table below outlines the predicted effects of different substituents on the vinyl sulfone moiety:

Substituent PositionSubstituent TypePredicted Effect on Reactivity
α-position Electron-withdrawing (e.g., -Br)May favor vinylic substitution reactions over Michael addition. researchgate.net
β-position Electron-donating (e.g., -CH3)Decreases the electrophilicity of the double bond.
α- and/or β-position Bulky group (e.g., -t-Butyl)Steric hindrance may reduce reaction rates.
Sulfone group Aryl vs. Alkyl (e.g., Phenyl vs. Methyl)Influences the overall electron-withdrawing nature and solubility. organic-chemistry.org

Synthesis of Fused and Bridged Polycyclic Systems Incorporating this compound Frameworks

To explore novel chemical space and create more rigid and structurally complex analogs, the this compound framework can be incorporated into fused and bridged polycyclic systems. These systems are defined by the sharing of atoms between rings. Fused rings share two adjacent atoms, while bridged rings share two non-adjacent atoms (bridgehead carbons). slideshare.netlibretexts.org

The synthesis of such systems presents unique challenges and opportunities:

Intramolecular Cycloadditions: Intramolecular reactions, such as [3+2] dipolar cycloadditions, can be a powerful strategy for constructing bridged polycyclic systems. nih.gov This approach can lead to the formation of bicyclo[m.n.2] ring systems with high chemo-, regio-, and diastereoselectivity. nih.gov

Ring-Closing Metathesis: This powerful reaction can be used to form cyclic structures, including those that could be precursors to fused or bridged systems incorporating the this compound motif.

1,3-Diaza-Claisen Rearrangement: This rearrangement has been investigated for the ring expansion of vinyl pyrrolidines and piperidines to form complex guanidine-containing fused bicycles. uvm.edu

The design and synthesis of these complex architectures can lead to compounds with highly constrained conformations, which can be valuable for probing interactions with specific biological targets. The stability and stereochemistry of these systems, such as the cis or trans fusion of rings, are critical considerations. libretexts.org

Vinylpiperidino Sulfone As a Versatile Building Block in Complex Chemical Synthesis

Application in the Construction of Advanced Nitrogen Heterocycles

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science. whiterose.ac.ukCurrent time information in Bangalore, IN.organic-chemistry.org Vinylpiperidino sulfone, by virtue of its vinyl sulfone moiety, could serve as a key precursor for the construction of more complex, fused, or spirocyclic nitrogen heterocyclic systems.

The vinyl group, activated by the electron-withdrawing sulfone, is a prime candidate for a variety of cycloaddition reactions. For instance, a [3+2] cycloaddition with a suitable 1,3-dipole could lead to the formation of a five-membered heterocyclic ring fused to the piperidine (B6355638) core. Similarly, a [4+2] cycloaddition (Diels-Alder reaction) with a diene could yield a six-membered ring.

Furthermore, the Michael addition of a nucleophile to the vinyl sulfone is a powerful method for carbon-carbon or carbon-heteroatom bond formation. A subsequent intramolecular reaction could then lead to the formation of a new heterocyclic ring. For example, a primary amine could first add to the vinyl group, followed by an intramolecular cyclization to form a new piperidine or other nitrogen-containing ring, resulting in a bicyclic structure. The sulfone group itself can be a target for further transformations or can influence the stereochemical outcome of reactions.

Table 1: Potential Reactions of this compound for Nitrogen Heterocycle Synthesis

Reaction TypeReactantPotential Product
[3+2] CycloadditionAzomethine ylidePyrrolidine-fused piperidine
[4+2] Cycloaddition1,3-ButadieneCyclohexene-fused piperidine
Michael Addition/CyclizationAmino-esterDiketopiperazine precursor
Radical CyclizationIntramolecular radical initiatorFused or spirocyclic piperidine derivatives

Utility in the Synthesis of Scaffolds for Natural Product Emulation

Natural products provide the inspiration for a vast number of bioactive molecules. acs.org The synthesis of scaffolds that mimic the core structures of natural products is a key strategy in drug discovery. The piperidine ring is a common motif in many alkaloids and other natural products. nih.gov this compound could be a valuable starting material for creating libraries of compounds that emulate these natural scaffolds.

By using the vinyl sulfone as a reactive handle, various substituents and ring systems could be appended to the piperidine core. This would allow for the systematic exploration of the chemical space around a natural product's core structure. For example, a series of Michael additions with different thiols, amines, or carbon nucleophiles could generate a library of derivatives with diverse side chains.

The sulfone group can also be used to introduce further complexity. For instance, through a Ramberg-Bäcklund reaction, the sulfone could be converted into a double bond, leading to a completely different molecular skeleton. This versatility would enable chemists to generate a wide range of natural product-like scaffolds from a single, readily accessible (in theory) starting material.

Table 2: Strategies for Natural Product Scaffold Emulation using this compound

StrategyReactionResulting Scaffold
Core ElaborationMichael Addition with diverse nucleophilesPiperidine core with varied appendages
Skeletal RearrangementRamberg-Bäcklund ReactionUnsaturated bicyclic systems
AnnulationIntramolecular Friedel-Crafts type reactionFused aromatic-piperidine hybrids

Strategies for Diversity-Oriented Synthesis (DOS) and Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological systems. The generation of chemical libraries is a fundamental aspect of this approach. This compound, with its multiple reactive sites, is an ideal candidate for DOS strategies.

A DOS approach using this compound could involve a branching synthesis pathway. In the first step, the vinyl sulfone could react with a variety of nucleophiles. Each of these products could then be subjected to a different set of reaction conditions to induce various cyclizations or functional group transformations. For example, one portion of the Michael adducts could be used in a radical cyclization, another in a palladium-catalyzed cross-coupling reaction, and a third in a ring-closing metathesis.

This strategy would rapidly generate a library of compounds with high skeletal diversity, all originating from a single precursor. The piperidine ring would serve as a central scaffold, while the transformations of the vinyl sulfone moiety would provide the structural diversity. Such a library would be invaluable for high-throughput screening campaigns to identify new drug leads or chemical probes.

Table 3: Hypothetical DOS Library Generation from this compound

Round 1: DiversificationRound 2: Cyclization/FunctionalizationLibrary Core Structures
Michael Addition with 10 different aminesPalladium-catalyzed C-H activationFused polycyclic piperidines
Michael Addition with 10 different thiolsOxidative dearomatizationSpirocyclic piperidines
[3+2] Cycloaddition with 5 different dipolesRing-opening/rearrangementBridged piperidine systems

Polymerization Potential of Vinylpiperidino Sulfone Derivatives

Investigations into Radical Polymerization Mechanisms and Conditions

Vinylpiperidino sulfone, possessing a vinyl group activated by the adjacent electron-withdrawing sulfonyl group, is a candidate for radical polymerization. While specific studies on this compound are not extensively detailed in publicly available literature, the behavior of analogous vinyl sulfone and N-vinyl monomers provides a strong basis for understanding its potential. The polymerization typically proceeds via a free-radical mechanism, where an initiator generates radicals that attack the double bond of the monomer, initiating a chain-growth process.

Research on similar monomers, such as 4-Vinylbenzylphenylsulfone (4-VBPS), has demonstrated successful free-radical polymerization using initiators like azobisisobutyronitrile (AIBN). lifescienceglobal.comresearchgate.net The polymerization rate and resulting polymer's molecular weight are influenced by factors such as monomer concentration, initiator concentration, and temperature. researchgate.net For instance, studies on 4-VBPS showed a direct proportionality between the rate of polymerization and the monomer concentration. researchgate.net The presence of the bulky and polar piperidino sulfone group would likely influence the polymerization kinetics and the properties of the resulting polymer, such as its glass transition temperature and solubility.

The general conditions for such a polymerization are summarized in the table below, based on findings from related vinyl sulfone monomers. researchgate.net

ParameterCondition/ValuePurpose/Effect
Monomer This compound Derivative (e.g., 4-VBPS)The repeating unit of the polymer.
Initiator Azobisisobutyronitrile (AIBN)Provides the initial free radicals to start polymerization.
Solvent Dichloromethane or Dimethylformamide (DMF)Dissolves the monomer and initiator, facilitating the reaction.
Temperature 65 °CControls the rate of initiator decomposition and chain propagation.
Reaction Time 16-24 hoursDuration required to achieve significant monomer conversion.
Termination Precipitation in MethanolStops the reaction and isolates the polymer product.

This table illustrates typical conditions for the radical polymerization of a vinyl sulfone monomer, based on data for 4-Vinylbenzylphenylsulfone. researchgate.net

Ring-Opening Polymerization (ROP) of Cyclic Sulfone Systems with Vinyl Functionality (if applicable)

Ring-opening polymerization (ROP) is a mechanism that involves the opening of a cyclic monomer to form a linear polymer. For this to be applicable to this compound, a derivative would need to incorporate the sulfone group within a strained ring structure that also bears a vinyl substituent. The parent compound, N-(vinylsulfonyl)piperidine, is not a cyclic sulfone and thus would not undergo ROP through the sulfone moiety.

However, the field of radical ring-opening polymerization (rROP) of cyclic monomers containing a vinyl sulfone group has been explored. researchgate.net This process is advantageous as it introduces heteroatoms and functional groups into the main chain of vinyl polymers, which can impart properties like degradability. researchgate.netchemrxiv.org A key example is the rROP of 2-vinylthiolane-1,1-dioxide (VTDO), a five-membered cyclic vinyl sulfone. researchgate.net

The driving forces for the rROP of such monomers are believed to be the release of ring strain and the lability of the carbon-sulfone bond adjacent to the vinyl group (an allylic sulfone) towards radical species. researchgate.net The general mechanism involves the addition of a radical to the vinyl group, followed by the fragmentation of the strained ring, which propagates the polymerization. researchgate.net This approach demonstrates that if a cyclic derivative of this compound were synthesized, ROP could be a viable and valuable polymerization strategy.

Cross-Linking Applications of this compound-Derived Monomers or Polymers

The vinyl sulfone group is a highly effective Michael acceptor, making this compound and its derivatives excellent candidates for cross-linking applications. nih.gov This reactivity is most prominently used in thiol-Michael addition "click" chemistry, where the vinyl sulfone group reacts efficiently and selectively with multifunctional thiols to form stable thioether bonds. nih.govrsc.org This reaction can proceed under mild conditions, often without a catalyst or with a weak base/nucleophile, and is orthogonal to radical polymerization. nih.gov

This cross-linking chemistry is widely used to form polymer networks and hydrogels. researchgate.netrsc.org By reacting a difunctional or multifunctional thiol with a monomer containing one or more vinyl sulfone groups, a three-dimensional polymer network can be created. The properties of these networks, such as stiffness, swelling behavior, and thermal stability, can be tuned by selecting the appropriate monomers and controlling the cross-link density. nih.gov

Research into thiol-vinyl sulfone networks has shown that they can produce glassy polymers with high glass transition temperatures (Tg), significantly higher than analogous thiol-acrylate systems. nih.gov The incorporation of the rigid, polar sulfone group into the polymer backbone enhances the thermomechanical performance of the material. nih.govnih.gov For example, reacting a trithiol monomer with divinyl sulfone can yield a glassy polymer with a Tg of 82 °C. nih.gov This highlights the potential of this compound-derived monomers in creating high-performance, cross-linked materials for various applications.

Monomer SystemCross-linking ChemistryResulting MaterialGlass Transition Temp. (Tg)Key Feature
Multifunctional Thiol + Divinyl Sulfone (DVS)Thiol-Michael AdditionGlassy Polymer Network30-80 °CHigh Tg due to sulfone groups and elimination of ester linkages. nih.gov
Thiol-functional Polymer + Vinyl Sulfone MonomerThiol-Michael AdditionCross-linked HydrogelN/AForms stable thioether cross-links suitable for biomedical uses. researchgate.netrsc.org
Hydroxyl-containing Polymer + Divinyl Sulfone (DVS)Michael AdditionCross-linked NetworkN/ACreates stable sulfonyl bis-ethyl cross-links. researchgate.net

This table summarizes cross-linking applications utilizing the reactivity of the vinyl sulfone group, which is directly applicable to this compound derivatives.

Future Directions and Emerging Research Avenues in Vinylpiperidino Sulfone Chemistry

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of vinylpiperidino sulfone and its derivatives is poised to benefit significantly from the development of advanced catalytic systems. Future research will likely focus on catalysts that offer high efficiency, regio- and stereoselectivity, and broad functional group tolerance.

Drawing inspiration from recent progress in the synthesis of vinyl sulfones and functionalized piperidines, several catalytic strategies can be envisioned. For the vinyl sulfone component, metal-catalyzed approaches have shown considerable promise. For instance, molybdenum-based catalysts like MoO2Dipic have been used for the sulfonation of alkenes, offering a novel pathway to vinyl sulfones. d-nb.info Gold and copper catalysts have also been employed for the synthesis of vinyl sulfones from alkynes and sulfinic acids, or through multicomponent reactions. scispace.comrsc.org A particularly interesting avenue is the use of catalyst-free, multicomponent reactions for the hydrosulfonylation of alkynes, which offers a green and step-economical approach. rsc.org

For the construction of the functionalized piperidine (B6355638) ring, iridium(III) and palladium catalysts have been instrumental. Ir(III) catalysts operating via a "borrowing hydrogen" methodology have enabled the synthesis of substituted piperidinols and aminopiperidines from simple triols and amines. acs.org Palladium-catalyzed annulation strategies have also provided access to a diverse range of functionalized piperidines from readily available precursors. nih.gov Furthermore, organocatalytic methods, such as those employing a Mannich-reductive cyclization sequence, have demonstrated high enantioselectivity in the synthesis of substituted piperidines. rsc.org

Future research could focus on developing bifunctional or tandem catalytic systems that can construct the this compound framework in a single, streamlined operation. The exploration of novel metal-ligand combinations and organocatalysts will be crucial in achieving high yields and selectivities.

Table 1: Potential Catalytic Systems for this compound Synthesis

Catalyst TypeReactionPotential Advantages
Molybdenum (e.g., MoO2Dipic)Vinyl Sulfone FormationNovel reaction pathway, use of readily available starting materials. d-nb.info
Gold/GalliumVinyl Sulfone FormationHigh efficiency, application to complex molecules. scispace.com
Iridium(III)Piperidine Ring FormationHigh atom economy, synthesis of functionalized piperidines. acs.org
PalladiumPiperidine Ring FormationAccess to diverse functionalities, high enantiocontrol with asymmetric variants. nih.gov
OrganocatalystsPiperidine Ring FormationHigh enantioselectivity, metal-free conditions. rsc.org

Integration with Flow Chemistry and High-Throughput Synthesis Methodologies

The transition from traditional batch synthesis to continuous flow and high-throughput methodologies offers numerous advantages, including enhanced safety, scalability, and the rapid optimization of reaction conditions. The synthesis of this compound and its derivatives is well-suited for these modern techniques.

Flow chemistry has been successfully applied to the synthesis of various heterocyclic compounds, including sulfones and piperidines. mdpi.comcam.ac.uk The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to improved yields and selectivity, particularly for highly exothermic or fast reactions. mdpi.combeilstein-journals.org For the synthesis of this compound, a modular flow system could be designed to perform multi-step sequences without the need for intermediate isolation and purification. cam.ac.uk This approach would be particularly beneficial for handling potentially unstable intermediates and for scaling up the production of promising drug candidates. beilstein-journals.org

High-throughput experimentation (HTE) can be a powerful tool for the rapid discovery and optimization of synthetic routes to this compound derivatives. chemrxiv.org By employing automated parallel synthesis platforms, a large library of analogues can be generated by varying the substituents on both the piperidine and vinyl sulfone moieties. This approach, which has been used for the synthesis of N-arylpiperidines, allows for the efficient exploration of the chemical space around the this compound core. chemrxiv.org The combination of HTE with flow chemistry can further accelerate the drug discovery process by integrating synthesis, purification, and screening in a continuous and automated fashion.

Advanced Spectroscopic and Structural Elucidation Techniques for Complex Derivatives

As more complex derivatives of this compound are synthesized, the need for sophisticated analytical techniques for their structural characterization becomes paramount. A combination of spectroscopic and crystallographic methods will be essential to unambiguously determine the structure, stereochemistry, and conformation of these novel compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 2D techniques (COSY, HSQC, HMBC), will remain a cornerstone for routine structural elucidation. nih.govresearchgate.net For complex molecules with multiple stereocenters, advanced NMR experiments may be necessary. Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), will be crucial for confirming the molecular formula of the synthesized compounds. nih.govresearchgate.net

Single-crystal X-ray diffraction provides the most definitive structural information, including the absolute configuration of chiral centers and the precise conformation of the molecule in the solid state. nih.govnih.govmdpi.com Obtaining suitable crystals for X-ray analysis can be a challenge, but the resulting data is invaluable for understanding structure-activity relationships. nih.govnih.govmdpi.com The structural analysis of sulfone derivatives containing other heterocyclic moieties, such as 1,2,4-triazoles, has been successfully performed using X-ray crystallography, providing a precedent for its application to this compound derivatives. nih.govnih.gov

Table 2: Spectroscopic and Structural Analysis Techniques

TechniqueInformation Provided
1H and 13C NMRConnectivity of atoms, chemical environment of protons and carbons. nih.govresearchgate.net
2D NMR (COSY, HSQC, HMBC)Correlation between protons and carbons, detailed structural fragments. nih.gov
High-Resolution Mass Spectrometry (HRMS)Exact molecular weight and elemental composition. nih.gov
Single-Crystal X-ray DiffractionThree-dimensional molecular structure, stereochemistry, and conformation. nih.govnih.govmdpi.com

Exploration of Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. Future research on this compound will undoubtedly focus on developing more sustainable and environmentally benign synthetic methods.

Key areas of exploration will include the use of greener solvents, such as water or bio-based solvents, and the development of catalyst-free reactions. rsc.orgrsc.org For instance, the synthesis of (E)-β-iodo vinylsulfones has been achieved in an aqueous medium at room temperature, highlighting the potential for water-based synthesis. rsc.org Multicomponent reactions are inherently atom-economical and can significantly reduce waste generation. rsc.org

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis. Enzymes can catalyze reactions with high selectivity under mild conditions, reducing the need for protecting groups and harsh reagents. Research into biocatalytic routes to substituted pyridines and piperidines from renewable biomass sources is already underway and could be adapted for the synthesis of the piperidine core of this compound. ukri.org The use of amino acids, such as aspartic acid, as a green alternative to ammonia (B1221849) in piperidone synthesis has also been reported. researchgate.net

Q & A

Q. How can researchers optimize the synthesis of vinylpiperidino sulfone to improve yield and purity?

Methodological Answer: Optimization requires systematic variation of reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, using polar aprotic solvents (e.g., DMSO or DMF) may enhance sulfone formation due to their ability to stabilize transition states . Employing kinetic studies (e.g., time-resolved NMR or HPLC) can identify intermediates and rate-limiting steps. Statistical tools like Design of Experiments (DoE) are critical for evaluating interactions between variables (e.g., molar ratios vs. temperature) .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s structure?

Methodological Answer:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can confirm the vinyl group (δ 5–6 ppm for protons) and sulfone moiety (δ 40–50 ppm for sulfur in 13C^{13}\text{C} DEPT) .
  • IR : Strong absorption bands at 1120–1300 cm1^{-1} (asymmetric S=O stretch) and 1020–1100 cm1^{-1} (symmetric S=O) are diagnostic .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks and fragmentation patterns .

Intermediate Research Questions

Q. How does solvent choice influence the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer: Solvent effects can be modeled using continuum solvation models (e.g., SMD) to calculate solvation free energies, which correlate with reaction rates. For instance, solvents with high dielectric constants (e.g., water) may stabilize zwitterionic intermediates in Michael additions, while non-polar solvents favor transition-state desolvation . Experimental validation via kinetic profiling in solvents like THF, acetonitrile, and methanol is recommended .

Q. What strategies mitigate side reactions (e.g., polymerization) during this compound’s functionalization?

Methodological Answer:

  • Temperature Control : Lower temperatures (0–5°C) suppress radical pathways that lead to polymerization .
  • Additives : Inhibitors like hydroquinone or TEMPO can scavenge free radicals .
  • Protecting Groups : Temporarily blocking reactive sites (e.g., sulfone oxygen) with silyl or acetyl groups reduces undesired reactivity .

Advanced Research Questions

Q. How can computational methods predict this compound’s behavior in catalytic asymmetric reactions?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model transition states and enantioselectivity in asymmetric catalysis. Key parameters include:

  • Steric Maps : Analyzing non-covalent interactions (NCI plots) between catalysts and substrates .
  • Solvent Modeling : Incorporating SMD or COSMO-RS to account for solvent effects on enantiomeric excess (ee) .
    Experimental validation via chiral HPLC or X-ray crystallography of intermediates is essential .

Q. How should researchers address contradictory data in this compound’s biological activity studies?

Methodological Answer:

  • Meta-Analysis : Use tools like PRISMA to systematically compare studies, focusing on variables like cell lines, assay protocols, and sulfone concentrations .
  • Dose-Response Curves : Re-evaluate IC50_{50} values across multiple replicates to identify outliers or non-linear trends .
  • Mechanistic Probes : Knockout models (e.g., CRISPR) or isotopic labeling (e.g., 35S^{35}\text{S}) can isolate sulfone-specific pathways from background noise .

Experimental Design & Data Analysis

Q. What statistical approaches are suitable for analyzing dose-dependent effects in this compound toxicity assays?

Methodological Answer:

  • ANOVA with Tukey’s HSD : For comparing means across concentration gradients (e.g., 0.25–1.0 mg/mL) .
  • Nonlinear Regression : Fit data to Hill or Log-Logistic models to estimate LD50_{50} and slope parameters .
  • Survival Analysis : Kaplan-Meier curves for longitudinal toxicity studies .

Q. How can researchers validate the reproducibility of this compound’s physicochemical properties (e.g., logP, solubility)?

Methodological Answer:

  • Interlaboratory Studies : Collaborate with independent labs using standardized protocols (e.g., OECD Guidelines 105, 117) .
  • QSAR Validation : Compare experimental logP values with predictions from tools like ACD/Percepta or Molinspiration .
  • Dynamic Light Scattering (DLS) : Monitor aggregation states that may skew solubility measurements .

Bridging Theory and Application

Q. What methodologies link this compound’s electronic structure to its catalytic performance?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict reactivity in redox reactions .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions for site-specific functionalization .
  • In Situ Spectroscopy : Operando Raman or UV-Vis to monitor electronic changes during catalysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.